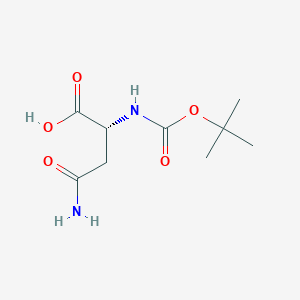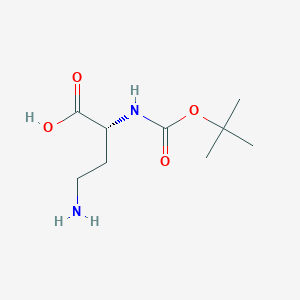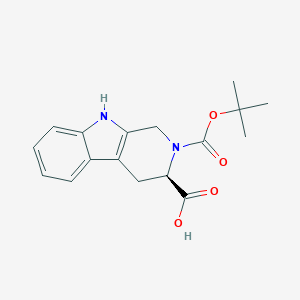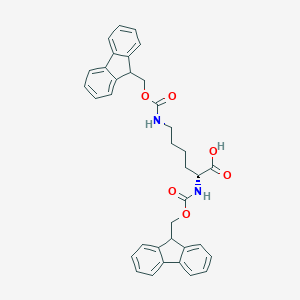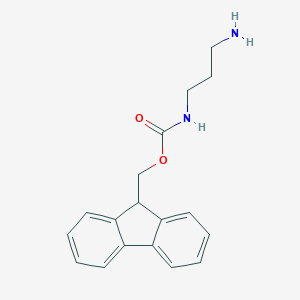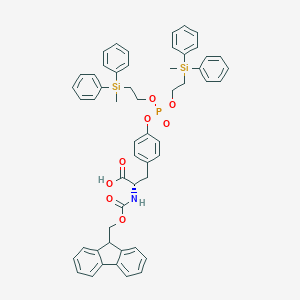
(Fmoc-Tyr(PO3(2-(methyldiphenylsilyl)ethyl)2)-OH)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(Fmoc-Tyr(PO3(2-(methyldiphenylsilyl)ethyl)2)-OH)” is an Fmoc protected tyrosine derivative . It can be used as a building block for the synthesis of phosphotyrosine peptides . The MDPSE-phosphate group is stable under the conditions used for repetitive removal of the Fmoc group, readily removable with TFA, and stable at room temperature for several months .
Synthesis Analysis
This compound is used in peptide synthesis . The MDPSE-phosphate group is stable under the conditions used for repetitive removal of the Fmoc group . This stability makes it a useful building block for the synthesis of phosphotyrosine peptides .Molecular Structure Analysis
The molecular formula of “(Fmoc-Tyr(PO3(2-(methyldiphenylsilyl)ethyl)2)-OH)” is C54H54NO8PSi2 . It contains a total of 127 bonds, including 73 non-H bonds, 45 multiple bonds, 21 rotatable bonds, 3 double bonds, and 42 aromatic bonds . It also includes 1 five-membered ring, 7 six-membered rings, and 2 nine-membered rings .Chemical Reactions Analysis
As a protected tyrosine derivative, this compound is primarily used in peptide synthesis . The MDPSE-phosphate group is stable under the conditions used for repetitive removal of the Fmoc group .Physical And Chemical Properties Analysis
The molecular weight of “(Fmoc-Tyr(PO3(2-(methyldiphenylsilyl)ethyl)2)-OH)” is 932.15 . More detailed physical and chemical properties are not available in the current resources.科学研究应用
Synthesis and Peptide Preparation
- Fmoc-Tyr(PO3Me2)-OH, a derivative of Fmoc-Tyr(PO3(2-(methyldiphenylsilyl)ethyl)2)-OH, is used in Fmoc/solid-phase synthesis of Tyr(P)-containing peptides. This method encountered challenges due to the cleavage of the methyl group during peptide synthesis and the need for harsh conditions for final cleavage. A simple synthesis method using t-butyl phosphate protection is described, demonstrating the preparation of specific Tyr(P)-containing peptides (Perich & Reynolds, 2009).
Chemical Approaches in Synthesis
- Fmoc-Tyr(PO3H2)-OH was initially preferred for Tyr(P)-peptides synthesis due to rapid commercialization. However, Fmoc-Tyr(PO3tBu2)-OH and Fmoc-Tyr-(PO3Dmpse2)-OH are now preferred for their ease of incorporation into peptide assembly, improved reliability, and efficiency (Perich, 1997).
Evaluation of Different Derivatives
- The use of different Fmoc-Tyr(PO3R2)-OH derivatives in Fmoc solid-phase peptide synthesis was evaluated. Fmoc-Tyr(PO3tBu2)-OH was found to be preferable due to its high purity and minimal contamination, highlighting its efficiency in peptide synthesis (Valerio et al., 1995).
Application in Specific Peptide Design
- Fmoc-O-phospho-L-tyrosine (Fmoc-Tyr(PO3H2)-OH) was used in the synthesis of branched peptides, designed to interact specifically and with high affinity with the SH2 and SH3 domains of Abelson kinase. This demonstrates the compound's utility in designing peptides with targeted biological interactions (Xu et al., 2004).
Optimizing Synthesis Methods
- The mono-benzyl phosphate esters of Fmoc protected phosphoamino acids are valuable for phosphopeptide synthesis using Fmoc SPPS methods. Optimized coupling protocols have been developed for these derivatives, improving the yield in the synthesis of multiphosphorylated peptides (White, 2001).
Characterization and Stability in Peptide Synthesis
- Studies on Fmoc-amino acid chlorides-KOBt in solid phase peptide synthesis demonstrate the utility of Fmoc derivatives in achieving fast, racemization-free coupling in peptide synthesis, contributing to the production of high-quality peptides (Sivanandaiah et al., 1994).
Conformational Analysis
- The use of Fmoc-Tyr(PO3Bzl2)-OH in solid-phase synthesis allowed the preparation of O-phosphorylated tyrosine analogues of peptides. These analogues showed altered secondary structures, such as increased α-helicity, demonstrating the impact of these derivatives on peptide conformation (Wade et al., 1995).
Development in Synthesis Techniques
- The synthesis of Tyr(P)-containing peptides using Boc-Tyr(PO3Me2)-OH and Fmoc-Tyr(PO3Me2)-OH has been well established. The use of alternative phosphate-protecting groups is likely to make the synthesis of large and complex Tyr(P)-containing peptides routine (Perich, 1991).
Substrate Use in Phosphatase Studies
- Fmoc-Tyr(PO3tBu2)-OH was used in the synthesis of Tyr(P)-containing peptides for studying the specificity determinants of T-cell protein tyrosine phosphatase. This demonstrates the compound's application in biochemical and enzymatic studies (Perich et al., 2009).
安全和危害
The safety data sheet for this compound suggests avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes . In case of skin contact, it is advised to wash immediately with plenty of soap and water . For eye contact, bathe the eye with running water for 15 minutes . If ingested, wash out the mouth with water . In case of inhalation, consult a doctor .
属性
IUPAC Name |
(2S)-3-[4-[bis[2-[methyl(diphenyl)silyl]ethoxy]phosphoryloxy]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H54NO8PSi2/c1-65(43-19-7-3-8-20-43,44-21-9-4-10-22-44)37-35-61-64(59,62-36-38-66(2,45-23-11-5-12-24-45)46-25-13-6-14-26-46)63-42-33-31-41(32-34-42)39-52(53(56)57)55-54(58)60-40-51-49-29-17-15-27-47(49)48-28-16-18-30-50(48)51/h3-34,51-52H,35-40H2,1-2H3,(H,55,58)(H,56,57)/t52-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULCVFQDEKLBKAQ-MPLRIKRWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](CCOP(=O)(OCC[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2)OC3=CC=C(C=C3)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)(C7=CC=CC=C7)C8=CC=CC=C8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Si](CCOP(=O)(OCC[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2)OC3=CC=C(C=C3)C[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)(C7=CC=CC=C7)C8=CC=CC=C8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H54NO8PSi2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30435200 |
Source


|
| Record name | (Fmoc-Tyr(PO3(2-(methyldiphenylsilyl)ethyl)2)-OH) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30435200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
932.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Fmoc-Tyr(PO3(2-(methyldiphenylsilyl)ethyl)2)-OH) | |
CAS RN |
158817-11-9 |
Source


|
| Record name | (Fmoc-Tyr(PO3(2-(methyldiphenylsilyl)ethyl)2)-OH) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30435200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

